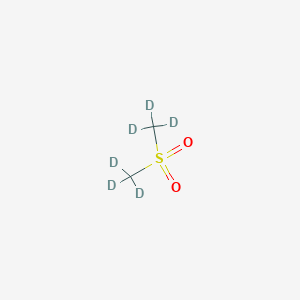
1-Iodo-2-nitrobenzène
Vue d'ensemble
Description
1-Iodo-2-nitrobenzene is an organic compound with the molecular formula C6H4INO2 . It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the first and second positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Applications De Recherche Scientifique
1-Iodo-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of new materials with specific properties, such as conducting polymers and liquid crystals.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Mécanisme D'action
Target of Action
1-Iodo-2-nitrobenzene is a derivative of benzene, and its primary targets are aromatic compounds, particularly those containing benzene rings . The benzene ring in the compound is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can be used in the synthesis of other complex organic compounds . For instance, it has been used in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole .
Pharmacokinetics
The compound’s molecular weight is 24901 , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 1-Iodo-2-nitrobenzene’s action are largely dependent on the specific biochemical context in which it is used. As a reagent in organic synthesis, its primary effect is the introduction of the nitro and iodo groups into the benzene ring, facilitating further chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Iodo-2-nitrobenzene. For instance, it is sensitive to light and exposure to air . Therefore, it should be stored in a dry place, kept tightly closed, and possibly refrigerated . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be prevented .
Méthodes De Préparation
1-Iodo-2-nitrobenzene can be synthesized through several methods. One common method involves the nitration of iodobenzene. The process typically includes the following steps:
Nitration of Iodobenzene: Iodobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1-iodo-2-nitrobenzene.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of 1-iodo-2-aminobenzene.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form various oxidized products.
Comparaison Avec Des Composés Similaires
1-Iodo-2-nitrobenzene can be compared with other halogenated nitrobenzenes:
1-Bromo-2-nitrobenzene: Similar to 1-iodo-2-nitrobenzene but with a bromine atom instead of iodine.
1-Chloro-2-nitrobenzene: Contains a chlorine atom, which makes it less reactive in nucleophilic substitution reactions compared to its iodine and bromine counterparts.
1-Fluoro-2-nitrobenzene: The fluorine atom significantly increases the electron-withdrawing effect, making the compound highly reactive in electrophilic substitution reactions.
1-Iodo-2-nitrobenzene is unique due to the large size and low electronegativity of the iodine atom, which influences its reactivity and the types of reactions it can undergo.
Propriétés
IUPAC Name |
1-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZUNPWVXQADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060574 | |
| Record name | Benzene, 1-iodo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 1-Iodo-2-nitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-73-4 | |
| Record name | 1-Iodo-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-iodo-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-2-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-iodo-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-iodo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iodonitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D7NBA9LSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 1-iodo-2-nitrobenzene?
A: 1-Iodo-2-nitrobenzene serves as a versatile building block in organic synthesis, particularly in carbon-carbon bond formation reactions. One prominent example is its use in the Ullmann coupling reaction, where it reacts with itself in the presence of a copper catalyst to form 2,2′-dinitrobiphenyl. [] This reaction, typically taught in introductory organic chemistry courses, highlights the compound's utility in forming biaryl compounds. [] Additionally, 1-iodo-2-nitrobenzene participates in Suzuki coupling reactions, reacting with phenylboronic acid to yield 2-nitrobiphenyl in the presence of a palladium catalyst. [, ] This reaction showcases the compound's versatility in constructing various biaryl structures, essential building blocks in pharmaceuticals and materials. Furthermore, research demonstrates its utility in a novel one-pot, three-component reaction for synthesizing 2-substituted 1,3-benzothiazoles. [, ] This reaction involves 1-iodo-2-nitrobenzene, sodium sulfide, and an aldehyde in the presence of a copper catalyst, offering a streamlined approach to access this important class of heterocyclic compounds.
Q2: Can you elaborate on the use of spectroscopic techniques in studying reactions involving 1-iodo-2-nitrobenzene?
A: Researchers employ various spectroscopic methods to monitor reactions involving 1-iodo-2-nitrobenzene and analyze the products formed. Near-infrared (NIR) and Raman spectroscopy, coupled with multivariate data analysis like Principal Component Analysis (PCA), provide valuable insights into reaction progress. [, ] While Raman spectroscopy enables real-time detection of product formation, NIR spectroscopy proves less effective in this specific application. [] Offline analysis techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence and structure of the desired product. [, ] These analytical methods, used in conjunction with vibrational spectroscopy, offer a comprehensive approach to monitor reaction kinetics and characterize the final products.
Q3: Is there any information available regarding the structural characterization of 1-iodo-2-nitrobenzene?
A: While the provided abstracts do not delve into detailed spectroscopic data for 1-iodo-2-nitrobenzene, they do mention the characterization of related compounds. For example, the crystal structure of 4-chloro-1-iodo-2-nitrobenzene has been analyzed, revealing a disordered nitro group and specific dihedral angles between the benzene ring and the nitro group components. [] This information, while not directly about 1-iodo-2-nitrobenzene, suggests that similar analytical techniques could be applied to elucidate its structural features.
Q4: What are the implications of green chemistry principles in the synthesis of 1-iodo-2-nitrobenzene and its derivatives?
A: The research highlights the application of green chemistry principles in synthesizing 1-iodo-2-nitrobenzene and its derivatives. The use of a solvent-free environment during the synthesis of 2,2′-dinitrobiphenyl from 1-iodo-2-nitrobenzene through Ullmann coupling aligns with the principles of sustainable chemistry. [] This approach reduces waste generation and minimizes the use of hazardous substances, contributing to environmentally friendly practices in chemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

